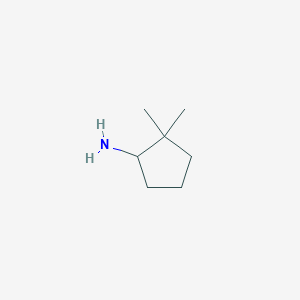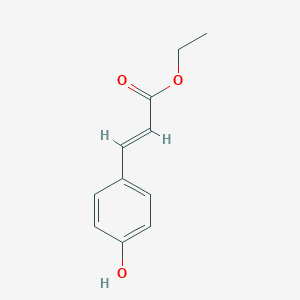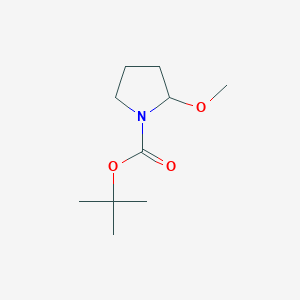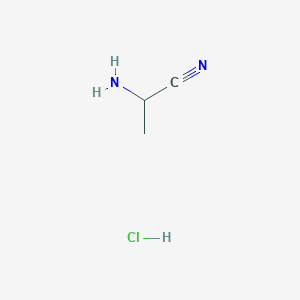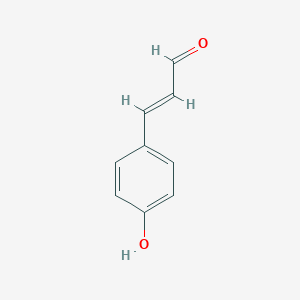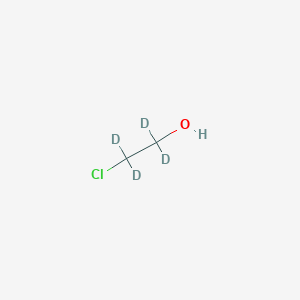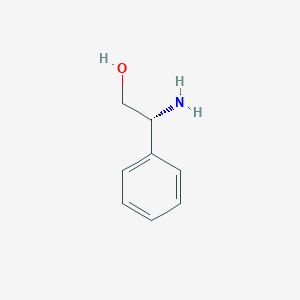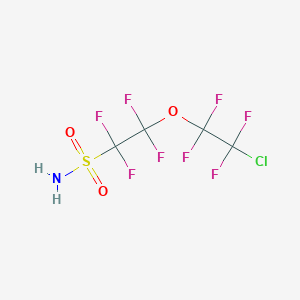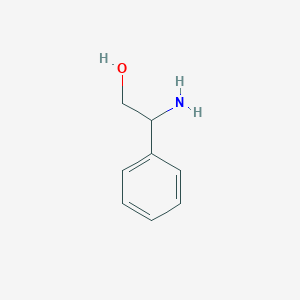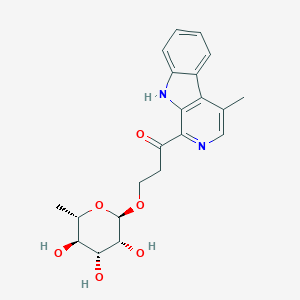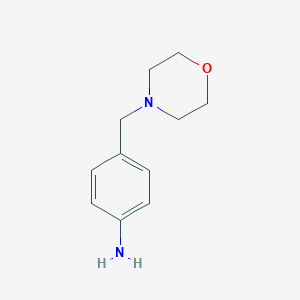
4-(Morpholinomethyl)aniline
Overview
Description
4-(Morpholinomethyl)aniline is a chemical compound with the CAS Number: 51013-67-3 . It has a molecular weight of 192.26 . The compound is typically stored in a refrigerator and has a physical form of a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of morpholines, such as 4-(Morpholinomethyl)aniline, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of 4-(Morpholinomethyl)aniline is C11H16N2O . The InChI code for this compound is 1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 .Chemical Reactions Analysis
The synthesis of morpholines involves various chemical reactions. For instance, the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
4-(Morpholinomethyl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 320.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.2±3.0 kJ/mol and a flash point of 147.8±23.7 °C . The compound has a molar refractivity of 57.0±0.3 cm3 and a molar volume of 169.1±3.0 cm3 .Scientific Research Applications
Biochemistry: Enzyme Inhibition Studies
4-(Morpholinomethyl)aniline has potential applications in biochemistry, particularly in enzyme inhibition studies. It can be used to investigate the inhibitory activity against enzymes like human legumain and cholinesterases, which are involved in the progression of diseases such as Alzheimer’s .
Pharmacology: Drug Development
In pharmacology, this compound could be explored for its pharmacokinetic properties and drug-likeness. It may serve as a building block for the synthesis of morpholine-containing compounds, which have shown diverse biological and therapeutic effects, including antidepressant and antipyretic properties .
Materials Science: Polymer Synthesis
The applications of 4-(Morpholinomethyl)aniline in materials science include the synthesis of polymers. Its structure allows for the introduction of morpholine moieties into polymers, which can impart unique physical and chemical properties .
Environmental Science: Soil Contaminant Analysis
This compound can be used in environmental science to study the adsorption mechanisms of hydrophobic organic compounds in soil. Understanding its interaction with soil components can help predict environmental risks and inform remediation strategies .
Analytical Chemistry: Chromatography
In analytical chemistry, 4-(Morpholinomethyl)aniline can be utilized as a standard or reagent in chromatographic methods to identify or quantify substances within a sample. Its distinct chemical properties make it suitable for use in various chromatographic techniques .
Organic Synthesis: Catalyst Development
Lastly, in organic synthesis, 4-(Morpholinomethyl)aniline can be involved in the development of catalysts for synthetic routes. It may act as a precursor or intermediate in the synthesis of complex organic molecules, leveraging its reactive amine group .
Safety And Hazards
The safety information for 4-(Morpholinomethyl)aniline includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using the compound only in well-ventilated areas or outdoors .
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYFVEFUHMDIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354601 | |
| Record name | 4-(morpholinomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Morpholinomethyl)aniline | |
CAS RN |
51013-67-3 | |
| Record name | 4-(morpholinomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
